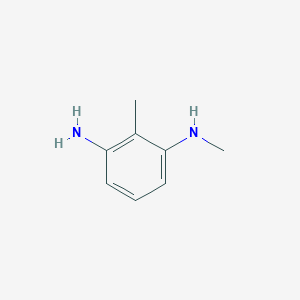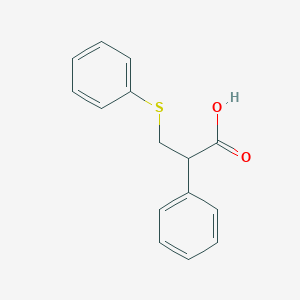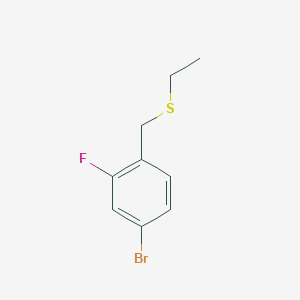![molecular formula C13H16BrNO2 B7877812 N-[(3-bromophenyl)methyl]oxane-4-carboxamide](/img/structure/B7877812.png)
N-[(3-bromophenyl)methyl]oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-bromophenyl)methyl]oxane-4-carboxamide is an organic compound that belongs to the class of oxane derivatives It features a bromophenyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]oxane-4-carboxamide typically involves the following steps:
Bromination: The starting material, benzyl alcohol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 3-bromobenzyl bromide.
Oxane Ring Formation: The 3-bromobenzyl bromide is then reacted with tetrahydropyran in the presence of a base such as sodium hydride to form the oxane ring.
Amidation: Finally, the oxane derivative is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[(3-bromophenyl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxane-4-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or sodium alkoxide in alcohol.
Major Products Formed
Oxidation: Oxane-4-carboxylic acid derivatives.
Reduction: Oxane-4-amine derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
科学研究应用
N-[(3-bromophenyl)methyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[(3-bromophenyl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The oxane ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The carboxamide group can form hydrogen bonds with target proteins, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
N-[(3-chlorophenyl)methyl]oxane-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-[(3-fluorophenyl)methyl]oxane-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
N-[(3-methylphenyl)methyl]oxane-4-carboxamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-[(3-bromophenyl)methyl]oxane-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger atom compared to chlorine and fluorine, which can affect the compound’s ability to interact with molecular targets. Additionally, the bromine atom can participate in halogen bonding, providing unique binding interactions that are not possible with other halogens.
属性
IUPAC Name |
N-[(3-bromophenyl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-3-1-2-10(8-12)9-15-13(16)11-4-6-17-7-5-11/h1-3,8,11H,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBTPKFEOJOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B7877743.png)











